PF 1022A

説明

structure given in first source; isolated from Mycelia Sterilia

特性

IUPAC Name |

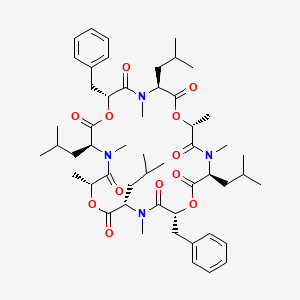

(3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3/t35-,36-,39+,40+,41+,42+,43-,44-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNUXGPXJFAUQJ-LYWANRAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H76N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201335234 |

Source

|

| Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133413-70-4 |

Source

|

| Record name | PF 1022A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133413704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Origin of PF 1022A: A Technical Guide to a Potent Anthelmintic Cyclodepsipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF 1022A is a naturally occurring cyclooctadepsipeptide with potent, broad-spectrum anthelmintic properties. This technical guide provides an in-depth exploration of the origin of PF 1022A, detailing its discovery, the producing organism, its intricate biosynthesis, and the molecular mechanisms underpinning its antiparasitic activity. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Discovery and Producing Organism

PF 1022A was first isolated from the cultured mycelia of a fungal strain designated PF1022, which was identified as a member of the Mycelia sterilia[1][2]. This group of fungi is characterized by the absence of known spore-producing structures. The specific strain, FERM BP-2671, was originally isolated from the leaves of the Japanese camellia (Camellia japonica) in Japan[2]. The discovery of PF 1022A was a significant development in the search for new anthelmintic agents, particularly in light of growing resistance to existing drug classes.

Chemical Structure

Spectroscopic and chemical analyses have determined the structure of PF 1022A to be cyclo(D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl-D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl)[2]. It is a cyclic octadepsipeptide, meaning it is an eight-residue cyclic molecule containing both amide and ester bonds in its backbone.

Table 1: Physicochemical Properties of PF 1022A

| Property | Value | Reference |

| Molecular Formula | C48H70N4O12 | [Sasaki et al., 1992] |

| Molecular Weight | 949.18 g/mol | [Sasaki et al., 1992] |

| Appearance | White powder | [Sasaki et al., 1992] |

Biosynthesis of PF 1022A

The biosynthesis of PF 1022A in Mycelia sterilia is a complex process orchestrated by a large, multifunctional enzyme known as PF 1022A synthetase (PFSYN). This enzyme is a non-ribosomal peptide synthetase (NRPS).

The PFSYN Enzyme

PFSYN is a 350-kDa protein that has been purified to electrophoretic homogeneity. It is responsible for the entire assembly of the PF 1022A molecule. The synthesis follows a thiotemplate mechanism, a common strategy for NRPSs.

Precursors and the Synthetic Pathway

The biosynthesis of PF 1022A utilizes the following precursors:

-

L-leucine

-

D-lactate

-

D-phenyllactate

-

S-adenosyl-L-methionine (SAM) as the methyl donor for the N-methylation of leucine residues.

The overall biosynthetic process can be summarized in the following key steps:

-

Substrate Activation: The amino acid (L-leucine) and hydroxy acid (D-lactate, D-phenyllactate) substrates are activated by the adenylation (A) domains of PFSYN to form aminoacyl/hydroxyacyl-adenylates. This reaction requires ATP.

-

Thioesterification: The activated residues are then transferred to the phosphopantetheinyl arms of the thiolation (T) domains (also known as peptidyl carrier protein or PCP domains), forming covalent thioester intermediates.

-

N-Methylation: The N-methylation of the L-leucine residues occurs after they are covalently bound to the enzyme, with SAM serving as the methyl group donor.

-

Elongation and Ester/Peptide Bond Formation: The condensation (C) domains of PFSYN catalyze the formation of peptide bonds between the N-methyl-L-leucine residues and ester bonds between a leucine residue and a hydroxy acid residue. The enzyme is believed to have two peptide synthetase domains and assembles the final molecule through the repeated condensation of dipeptidol building blocks.

-

Cyclization and Release: Once the linear octadepsipeptide is fully assembled on the enzyme, a thioesterase (TE) domain likely catalyzes the intramolecular cyclization and releases the final PF 1022A product.

Experimental Protocols

Isolation and Purification of PF 1022A

The following is a generalized protocol based on the description in the initial discovery paper by Sasaki et al. (1992). For a detailed, step-by-step protocol, consulting the full-text article is recommended.

-

Fermentation: The Mycelia sterilia strain PF1022 is cultured in a suitable liquid medium under optimal conditions for PF 1022A production.

-

Mycelial Harvest: The fungal mycelia are separated from the fermentation broth by filtration or centrifugation.

-

Extraction: The mycelial cake is extracted with an organic solvent, such as acetone or methanol, to solubilize PF 1022A.

-

Solvent Partitioning: The crude extract is concentrated and partitioned between an immiscible organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.

-

Chromatography: The organic phase is concentrated and subjected to a series of chromatographic steps for purification. This typically includes:

-

Silica gel column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18) with a methanol-water or acetonitrile-water gradient.

-

-

Crystallization: The purified PF 1022A fractions are pooled, concentrated, and crystallized to yield the final product as a white powder.

In Vitro Biosynthesis of PF 1022A

The cell-free synthesis of PF 1022A has been demonstrated using extracts of Mycelia sterilia. The following protocol is a summary of the methodology described by Weckwerth et al. (2000).

-

Preparation of Cell-Free Extract: Mycelia sterilia is grown in a suitable medium, harvested, and lysed to prepare a cell-free extract containing the active PFSYN enzyme.

-

Reaction Mixture: The standard reaction mixture for in vitro synthesis contains:

-

Cell-free extract

-

L-leucine

-

D-lactate

-

D-phenyllactate

-

S-adenosyl-L-methionine (often radiolabeled for detection)

-

ATP

-

MgCl2

-

A suitable buffer (e.g., Tris-HCl)

-

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 25-30°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the synthesized PF 1022A and related cyclodepsipeptides are extracted with an organic solvent.

-

Analysis: The products are analyzed by techniques such as Thin Layer Chromatography (TLC) with autoradiography (if a radiolabeled precursor was used) or HPLC-MS.

Mechanism of Anthelmintic Action

PF 1022A exerts its anthelmintic effect through a specific interaction with a molecular target in nematodes, leading to paralysis and expulsion from the host.

Molecular Target: The Latrophilin-like Receptor

The primary target of PF 1022A in nematodes is a presynaptic latrophilin-like receptor. Latrophilins are a class of G-protein coupled receptors (GPCRs). Binding of PF 1022A to this receptor initiates a signaling cascade that disrupts normal neurotransmission.

Signaling Pathway

The binding of PF 1022A to the latrophilin-like receptor is thought to trigger the following intracellular events, based on studies of the semi-synthetic derivative emodepside:

-

G-Protein Activation: The activated receptor stimulates a Gqα subunit of a heterotrimeric G-protein.

-

Phospholipase C Activation: The activated Gqα subunit, in turn, activates phospholipase C-β (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Vesicle Release Modulation: DAG is believed to activate downstream effectors such as UNC-13 and synaptobrevin, which are crucial for the priming and fusion of synaptic vesicles with the presynaptic membrane.

-

Neurotransmitter Release: This cascade ultimately leads to the excessive and uncontrolled release of an as-yet-unidentified neurotransmitter or neuromodulator at the neuromuscular junction.

-

Paralysis: The sustained action of this neurotransmitter on the postsynaptic membrane of muscle cells results in hyperpolarization and subsequent flaccid paralysis of the nematode's pharynx and somatic musculature. This prevents the parasite from feeding and maintaining its position in the host's gut, leading to its expulsion.

It has also been suggested that PF 1022A may interact with GABA receptors, which could contribute to its overall anthelmintic effect.

Anthelmintic Activity Data

PF 1022A has demonstrated potent activity against a wide range of parasitic nematodes in both in vitro and in vivo studies.

Table 2: In Vitro Activity of PF 1022A

| Parasite Species | Assay | Concentration (µg/mL) | Effect | Reference |

| Haemonchus contortus | Motility Assay | - | Greater potency than commercial anthelmintics | [Conder et al., 1995] |

| Nematode Eggs | Egg Hatch Assay | 10 - 100 | Significant inhibition | [MedchemExpress] |

| Nematode Larvae | Larval Movement | 1 - 100 | Complete inhibition | [MedchemExpress] |

Table 3: In Vivo Efficacy of PF 1022A

| Host Animal | Parasite Species | Route of Administration | Dose (mg/kg) | Efficacy | Reference |

| Chickens | Ascaridia galli | - | - | Strong activity | [Sasaki et al., 1992] |

| Jirds | Haemonchus contortus | Oral | - | Active | [Conder et al., 1995] |

| Jirds | Ostertagia ostertagi | Oral | - | Active | [Conder et al., 1995] |

| Jirds | Trichostrongylus colubriformis | Oral | - | Active | [Conder et al., 1995] |

Conclusion

PF 1022A represents a significant class of anthelmintic compounds with a unique origin and mechanism of action. Its discovery from a non-spore-forming fungus, Mycelia sterilia, highlights the importance of exploring diverse microbial sources for novel bioactive compounds. The elucidation of its biosynthesis by a non-ribosomal peptide synthetase provides a foundation for potential bioengineering approaches to generate novel analogs. Furthermore, its specific targeting of a nematode latrophilin-like receptor offers a distinct advantage, particularly in combating parasites resistant to other classes of anthelmintics. This technical guide provides a comprehensive overview of the fundamental aspects of PF 1022A's origin, serving as a valuable resource for researchers and professionals in the fields of parasitology, drug discovery, and natural product chemistry. Further research into the detailed enzymology of PFSYN and the downstream signaling cascade of the latrophilin receptor will undoubtedly pave the way for the development of next-generation anthelmintics.

References

An In-depth Technical Guide to PF-1022A: Discovery, Production, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1022A, a potent anthelmintic cyclooctadepsipeptide, was first isolated from the sterile fungus Mycelia sterilia (strain PF1022).[1] This novel compound has demonstrated significant efficacy against a broad spectrum of parasitic nematodes, positioning it as a promising candidate for both veterinary and potentially human medicine. This technical guide provides a comprehensive overview of the discovery, production, physicochemical properties, and mechanism of action of PF-1022A, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Production of PF-1022A

The production of PF-1022A is achieved through the fermentation of Mycelia sterilia (also referred to as Rosellinia sp.).[2][3] Significant advancements have been made in optimizing the fermentation process to achieve high yields of the target compound.

Fermentation Protocol

A high-yield fermentation process for PF-1022A has been developed, resulting in titers of 5.54-5.74 g/L.[4]

Organism: Mycelia sterilia PF1022 (FERM BP-2671)[1]

Fermentation Medium: The optimized fermentation medium contains an assimilable carbon source, an assimilable nitrogen source, and inorganic salts. A key component for high yield is the inclusion of solid malt extract.[4]

-

Carbon Source: Solid malt extract (160 g/L is most preferable)[4]

-

Nitrogen Source: Not explicitly detailed in the high-yield protocol, but likely includes standard yeast extracts and peptones.

-

Inorganic Salts: Standard components for fungal fermentation.

Cultivation Conditions:

-

Temperature: 25°C[4]

-

Agitation: 250 r/min in a shake flask[4]

-

Duration: 9 days[4]

-

Aeration: Aerobic fermentation[4]

Extraction and Purification Protocol

PF-1022A is an intracellular product, and its extraction is performed from the fungal mycelia. A patented method outlines a scalable purification process.[5]

Step 1: Mycelia Collection

-

The fungal biomass (bacterial residue) is collected from the fermentation broth.[5]

Step 2: Acetone Extraction

-

The collected mycelia are mixed with acetone to extract PF-1022A.[5]

-

The mixture is filtered to obtain the acetone extract.[5]

-

The extract is concentrated to remove the acetone.[5]

Step 3: Macroporous Resin Chromatography

-

The concentrated extract is loaded onto a macroporous resin column (H-60 or HB-60 reversed-phase adsorption resin).[5]

-

The column is pre-eluted, followed by elution to collect the active fractions containing PF-1022A.[5]

-

The eluent is concentrated to remove the organic solvent.[5]

Step 4: Ethyl Acetate Extraction and Crystallization

-

The concentrated eluent is extracted with ethyl acetate.[5]

-

The organic phase containing PF-1022A is collected, concentrated, and crystallized to yield the final product.[5]

Experimental Workflow for PF-1022A Production

Caption: Workflow for the production of PF-1022A.

Physicochemical Properties

PF-1022A is a cyclooctadepsipeptide with the molecular formula C50H74N4O12 and a molecular weight of 947.15 g/mol . It exists in several polymorphic forms, which exhibit different physicochemical properties and biological activities.

| Property | Form α (Amorphous) | Form I (Crystalline) | Form II (Crystalline) | Form III (Crystalline) |

| Solubility | High | Low | Low | High |

| In Vivo Efficacy | High | Low | Low | High |

Data summarized from studies on the different forms of PF-1022A.

Biological Activity and Mechanism of Action

PF-1022A exhibits potent anthelmintic activity against a wide range of nematodes. Its primary mechanism of action involves the disruption of neuromuscular function in the parasite.

Anthelmintic Efficacy

PF-1022A has demonstrated high efficacy against various nematode species in both in vitro and in vivo models.

| Nematode Species | Host | Dosage | Efficacy |

| Ascaridia galli | Chicken | 2 mg/kg | 100% |

| Angiostrongylus costaricensis | Mouse | 40 mg/kg/day for 5 days (Form α/III) | Significant reduction in worm burden |

| Haemonchus contortus | Sheep | 1-10 mg/kg (oral) | High |

| Trichostrongylus colubriformis | Sheep | 1-10 mg/kg (oral) | High |

| Ancylostoma caninum | Dog | 1-10 mg/kg (oral) | High |

Data compiled from multiple in vivo studies.

Mechanism of Action

The anthelmintic effect of PF-1022A is primarily mediated through its interaction with a specific receptor in the nematode's neuromuscular system.

Primary Target: Latrophilin-like Receptor PF-1022A binds to a presynaptic latrophilin-like receptor in nematodes.[6][7] This interaction is crucial for its paralytic effect on the pharyngeal pumping muscles of the worms.[6]

Potential Secondary Target: GABA Receptors There is evidence to suggest that PF-1022A may also bind to GABA receptors, which could contribute to its overall anthelmintic effect.[8][9]

Downstream Signaling Pathway: The binding of PF-1022A to the latrophilin-like receptor is thought to activate a G-protein signaling cascade. In other systems, latrophilins are known to couple with Gαq, which in turn activates Phospholipase C-β (PLC-β).[6] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the release of neurotransmitters that cause muscle paralysis.

Signaling Pathway of PF-1022A Action

References

- 1. A new anthelmintic cyclodepsipeptide, PF1022A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of the cyclooctadepsipeptides PF1022A and PF1022E as natural products on the design of semi-synthetic anthelmintics such as emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Para-position derivatives of fungal anthelmintic cyclodepsipeptides engineered with Streptomyces venezuelae antibiotic biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. CN108570016B - PF1022A separation and purification method - Google Patents [patents.google.com]

- 6. The latrophilins, “split-personality” receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Latrophilin-like receptor from the parasitic nematode Haemonchus contortus as target for the anthelmintic depsipeptide PF1022A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effects of the anthelmintic drug PF1022A on mammalian tissue and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclodepsipeptide PF-1022A: A Technical Guide to its Chemical Structure and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, biosynthesis, and biological activity of PF-1022A, a potent anthelmintic cyclodepsipeptide. The information is tailored for professionals in the fields of natural product chemistry, parasitology, and drug development.

Core Chemical Structure

PF-1022A is a cyclic octadepsipeptide, a class of compounds characterized by a ring structure composed of amino acid and hydroxy acid residues linked by amide and ester bonds. The molecule was first isolated from the mycelia of the fungus Mycelia Sterilia (strain PF1022).[1] Its structure was determined through spectroscopic analyses and chemical studies.[1]

The chemical structure of PF-1022A is cyclo(D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl-D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl).[1] It is a 24-membered ring composed of eight alternating α-hydroxy acid and N-methyl-α-amino acid residues. Specifically, it contains two units of D-lactic acid, two units of D-3-phenyllactic acid, and four units of L-N-methylleucine.

Table 1: Physicochemical Properties of PF-1022A

| Property | Value | Reference |

| Molecular Formula | C₅₂H₇₆N₄O₁₂ | [2] |

| Molecular Weight | 949.18 g/mol | [2] |

| Appearance | White powder | [1] |

Biosynthesis of PF-1022A

The biosynthesis of PF-1022A is a complex process mediated by a large multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS), specifically a depsipeptide synthetase named PFSYN.[3] This 350-kDa enzyme is responsible for the assembly of the cyclodepsipeptide from its precursor molecules.[3] The biosynthesis follows a thiotemplate mechanism, a common strategy for the synthesis of complex peptides in microorganisms.[3]

The key precursor molecules for the biosynthesis of PF-1022A are:[3]

-

L-leucine

-

D-lactic acid

-

D-phenyllactic acid

-

S-adenosyl-L-methionine (SAM) as a methyl group donor for the N-methylation of leucine residues.[3]

The overall biosynthetic process can be summarized in the following logical steps:

Caption: Logical workflow of the biosynthesis of PF-1022A.

Experimental Protocols

While specific, detailed experimental protocols are proprietary and not fully available in the public domain, this section outlines the general methodologies for the fermentation, isolation, purification, and structural elucidation of PF-1022A based on published literature.

Fermentation and Isolation

PF-1022A is produced by the fermentation of Mycelia Sterilia PF1022. A typical workflow for its production and isolation is as follows:

References

The Core Mechanism of Action of PF1022A in Nematodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF1022A, a cyclic octadepsipeptide of fungal origin, and its semi-synthetic derivative, emodepside, represent a distinct class of anthelmintics with a novel mechanism of action, rendering them effective against nematode populations resistant to conventional drug classes.[1][2] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which PF1022A exerts its potent anthelmintic effects. The primary molecular targets in nematodes are the latrophilin-like receptor (LAT-1) and the calcium-activated potassium channel (SLO-1).[3][4] Activation of these targets leads to a signaling cascade that ultimately results in the inhibition of key physiological processes, including pharyngeal pumping, locomotion, and egg-laying, causing flaccid paralysis and eventual death of the nematode.[5][6][7] This document details the signaling pathways, presents quantitative data on the compound's efficacy, and provides an overview of the key experimental protocols used to elucidate this mechanism of action.

Introduction

The rising prevalence of anthelmintic resistance in parasitic nematodes of veterinary and agricultural significance necessitates the discovery and development of new drugs with novel modes of action. PF1022A, a natural product isolated from the fungus Mycelia sterilia, and its derivative emodepside, have emerged as promising candidates to address this challenge.[4] Unlike classical anthelmintics that target nicotinic acetylcholine receptors, GABA receptors, or glutamate-gated chloride channels, PF1022A and emodepside engage a unique set of molecular targets in nematodes, thereby circumventing existing resistance mechanisms.[1][2] This guide aims to provide a comprehensive technical overview of the current understanding of PF1022A's mechanism of action for researchers and professionals involved in anthelmintic drug discovery and development.

Molecular Targets and Signaling Pathway

The anthelmintic activity of PF1022A and emodepside is primarily mediated through the interaction with two key proteins in the nematode neuromuscular system: the latrophilin-like receptor (LAT-1) and the calcium-activated potassium channel (SLO-1).[3][4]

The Latrophilin-Like Receptor (LAT-1)

PF1022A and emodepside bind to LAT-1, a G protein-coupled receptor (GPCR) belonging to the secretin receptor family.[4][8] This interaction has been demonstrated to be a critical initiating event in the signaling cascade, particularly in the pharyngeal neurons.[5] The binding of PF1022A to LAT-1 is thought to trigger a conformational change in the receptor, leading to the activation of a downstream Gqalpha protein.[4]

The SLO-1 Potassium Channel

The second key target is the SLO-1 channel, a large-conductance calcium- and voltage-activated potassium channel.[3][9] Genetic studies in Caenorhabditis elegans have shown that nematodes with loss-of-function mutations in the slo-1 gene are highly resistant to the effects of emodepside, indicating that SLO-1 is a crucial component of the drug's mechanism of action.[9] Emodepside is believed to act as an opener of the SLO-1 channel, leading to an increased efflux of potassium ions from the neuron or muscle cell.[3][10] This hyperpolarizes the cell membrane, making it less excitable and thus inhibiting neurotransmission and muscle contraction.

The Downstream Signaling Cascade

The binding of PF1022A to LAT-1 initiates a presynaptic signal transduction pathway.[4] This pathway involves the activation of Gqalpha protein and phospholipase C-beta (PLCβ).[4] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] DAG, in turn, activates UNC-13 and synaptobrevin, two proteins essential for synaptic vesicle priming and fusion.[4] This ultimately leads to the release of an as-yet-unidentified inhibitory neurotransmitter or neuromodulator, which then acts on postsynaptic receptors to induce paralysis of the pharynx and somatic musculature.[4]

Physiological Effects

The activation of the LAT-1/SLO-1 signaling pathway by PF1022A culminates in a range of debilitating physiological effects in nematodes, leading to their paralysis and death.

-

Inhibition of Pharyngeal Pumping: PF1022A potently inhibits the rhythmic contractions of the pharynx, the nematode's feeding organ.[5] This leads to starvation and is a primary contributor to the anthelmintic effect.

-

Flaccid Paralysis of Somatic Musculature: The drug induces a flaccid paralysis of the body wall muscles, leading to the cessation of locomotion.[11] This is a result of the hyperpolarization of muscle cells and the inhibition of neuromuscular transmission.

-

Inhibition of Egg-Laying: PF1022A also disrupts the process of egg-laying in adult female nematodes, contributing to the overall reduction in parasite burden.[6][7]

Quantitative Data

The efficacy of PF1022A and its derivatives has been quantified in various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies.

| Compound | Nematode Species | Assay | Parameter | Value | Reference |

| Emodepside | Caenorhabditis elegans (Adult) | Locomotion (Body Bends) | IC50 | 3.7 nM | [7] |

| Emodepside | Caenorhabditis elegans (L4 Larvae) | Locomotion (Body Bends) | IC50 | 13.4 nM | [7] |

| PF1022A | Various species | Larval Movement Inhibition | Concentration | 1-100 µg/mL (complete inhibition) | MedchemExpress |

| PF1022A | Various species | Egg Hatch Inhibition | Concentration | 10 and 100 µg/mL (significant inhibition) | MedchemExpress |

| Emodepside | Caenorhabditis elegans | Egg-Laying Inhibition | Concentration | 500 nM (almost total inhibition) | [7] |

| Emodepside | Onchocerca volvulus SLO-1A in oocytes | Electrophysiology | EC50 | 0.40 ± 0.05 µM | |

| Emodepside | Brugia malayi SLO-1F in oocytes | Electrophysiology | EC50 | 1.4 ± 0.2 µM |

Table 1: In Vitro Efficacy of PF1022A and Emodepside against Nematodes

| Compound | Host Species | Nematode Species | Dose | Route of Administration | Efficacy | Reference |

| PF1022A | Sheep | Haemonchus contortus (resistant) | Not specified | Oral, Subcutaneous, Intravenous | Fully effective | [2] |

| PF1022A | Cattle | Cooperia oncophora (resistant) | Not specified | Oral, Subcutaneous, Intravenous | Fully effective | [2] |

| Emodepside | Sheep | Haemonchus contortus (resistant) | Not specified | Oral, Subcutaneous, Intravenous | Fully effective | [2] |

| Emodepside | Cattle | Cooperia oncophora (resistant) | Not specified | Oral, Subcutaneous, Intravenous | Fully effective | [2] |

Table 2: In Vivo Efficacy of PF1022A and Emodepside against Anthelmintic-Resistant Nematodes

Experimental Protocols

The elucidation of PF1022A's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

C. elegans Locomotion Assay (Body Bend Assay)

This assay quantifies the effect of a compound on the sinusoidal movement of C. elegans.

Protocol:

-

Synchronize a population of C. elegans (e.g., N2 Bristol strain) to obtain age-matched worms (e.g., L4 larvae or young adults).

-

Prepare Nematode Growth Medium (NGM) agar plates seeded with a lawn of E. coli OP50.

-

Incorporate the test compound (e.g., emodepside dissolved in a suitable solvent) into the NGM agar at various concentrations. A vehicle control (solvent only) must be included.

-

Transfer a set number of synchronized worms (e.g., 20-30) to the center of each prepared plate.

-

Incubate the plates at a constant temperature (e.g., 20°C).

-

After a defined exposure period (e.g., 24 hours), observe individual worms under a dissecting microscope.

-

Count the number of body bends for each worm over a set period (e.g., 1 minute). A body bend is defined as a complete sinusoidal wave that passes down the body of the worm.

-

Calculate the average number of body bends per minute for each concentration and the control.

-

Plot the percentage inhibition of locomotion against the compound concentration to determine the IC50 value.

Pharyngeal Pumping Assay (Electropharyngeogram - EPG)

This electrophysiological technique measures the electrical activity associated with the contractions of the pharyngeal muscles.

Protocol:

-

Prepare adult C. elegans for recording. This may involve immobilizing the worm in a microfluidic device or using a "cut-head" preparation where the anterior portion of the worm containing the pharynx is isolated.

-

Place the preparation in a recording chamber containing a suitable saline solution.

-

Position a recording electrode near the terminal bulb of the pharynx to detect the extracellular field potentials generated by muscle contractions. A reference electrode is placed elsewhere in the bath.

-

Record the baseline pharyngeal pumping rate. Pumping can be stimulated by the addition of serotonin (5-HT) to the recording solution.

-

Perfuse the recording chamber with the test compound (e.g., emodepside) at the desired concentration.

-

Continuously record the EPG to observe changes in the frequency and amplitude of the pharyngeal pumps.

-

Quantify the pumping rate before and after drug application to determine the inhibitory effect.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This technique is used to study the effect of compounds on ion channels expressed in a heterologous system.

Protocol:

-

Prepare Xenopus laevis oocytes and inject them with cRNA encoding the nematode ion channel of interest (e.g., SLO-1).

-

Incubate the oocytes for 2-5 days to allow for channel expression in the oocyte membrane.

-

Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of voltage steps to elicit ion channel currents and record the baseline current-voltage (I-V) relationship.

-

Perfuse the chamber with the test compound (e.g., emodepside) and repeat the voltage-step protocol to record the effect of the compound on the channel's activity.

-

Analyze the changes in current amplitude and kinetics to characterize the compound's effect on the ion channel.

Conclusion

The mechanism of action of PF1022A and its semi-synthetic derivative, emodepside, represents a significant advancement in the field of anthelmintic research. By targeting the latrophilin-like receptor LAT-1 and the SLO-1 potassium channel, these compounds exploit a novel pathway that is distinct from that of other major anthelmintic classes. This unique mode of action makes them valuable tools for combating the growing problem of drug resistance in parasitic nematodes. The detailed understanding of this mechanism, as outlined in this guide, provides a solid foundation for the rational design of new and improved anthelmintics and for the effective deployment of this drug class in the control of nematode infections. Further research into the intricacies of the downstream signaling cascade and the identification of the specific inhibitory neurotransmitter released will undoubtedly provide even greater insights into the pharmacology of this important class of anthelmintics.

References

- 1. The effect of the anthelmintic emodepside at the neuromuscular junction of the parasitic nematode Ascaris suum | Semantic Scholar [semanticscholar.org]

- 2. [PDF] The Cyclooctadepsipeptide Anthelmintic Emodepside Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits | Semantic Scholar [semanticscholar.org]

- 3. On the mode of action of emodepside: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLO-1-Channels of Parasitic Nematodes Reconstitute Locomotor Behaviour and Emodepside Sensitivity in Caenorhabditis elegans slo-1 Loss of Function Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural variation in Caenorhabditis elegans responses to the anthelmintic emodepside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the novel anthelmintic emodepside on the locomotion, egg-laying behaviour and development of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The latrophilins, “split-personality” receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with Emodepside | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. The effect of the anthelmintic emodepside at the neuromuscular junction of the parasitic nematode Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-1022A as a Channel-Forming Ionophore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1022A is a cyclooctadepsipeptide of fungal origin with well-documented anthelmintic properties.[1][2][3] Beyond its therapeutic applications, PF-1022A exhibits fascinating activity as a channel-forming ionophore.[1][2][4] This technical guide provides an in-depth exploration of the ionophoric characteristics of PF-1022A, its impact on cellular signaling pathways, and detailed experimental protocols for its study. While its ionophoric activity is a distinct feature, it is noteworthy that there appears to be no direct correlation between this activity and its anthelmintic properties, which are primarily attributed to its interaction with nematode-specific receptors.[1]

Introduction to PF-1022A

PF-1022A is a secondary metabolite produced by the fungus Mycelia sterilia.[2][4] Structurally, it is a 24-membered cyclooctadepsipeptide, a class of compounds known for their diverse biological activities.[3] While extensively studied for its potent efficacy against a range of parasitic nematodes, a key biophysical characteristic of PF-1022A is its ability to insert into lipid bilayers and form transmembrane ion channels.[1][5] This ionophoric behavior, although not the primary mechanism of its anthelmintic action, contributes to its broader toxicological and cellular effects, particularly at higher concentrations.[1]

Mechanism of Action as a Channel-Forming Ionophore

PF-1022A functions as a channel-forming ionophore, creating a hydrophilic pore through the hydrophobic lipid membrane that allows for the passage of ions.[1][4] This mechanism is distinct from carrier ionophores, which bind to ions and shuttle them across the membrane. The channel-forming activity of PF-1022A has been observed even at very low concentrations.[1] It is postulated that PF-1022A molecules aggregate within the membrane to form a stable, transmembrane pore. This pore allows ions to move down their electrochemical gradient, disrupting cellular ion homeostasis.

Ion Selectivity

Quantitative Data on Ionophoric and Cellular Effects

Precise quantitative data on the single-channel conductance and ion selectivity of PF-1022A are not detailed in the available literature. However, the following table summarizes the reported qualitative and concentration-dependent effects.

| Parameter | Observation | Concentration Range | Reference |

| Channel-Forming Activity | Forms ion channels in lipid bilayers. | Very low concentrations | [1] |

| Ion Selectivity | Preferential for cations. | Not specified | [1] |

| Mitochondrial Membrane Depolarization | Induces depolarization of the mitochondrial membrane. | High concentrations (long-term treatment) | [1] |

| Apoptosis Induction | Triggers the mitochondrial pathway of apoptosis. | High concentrations (long-term treatment) | [1] |

| Cell Cycle Arrest | Causes cell cycle blockade in the G0/G1 phase. | Not specified | [1] |

Cellular Signaling Pathways Affected by PF-1022A

At concentrations higher than those typically used for anthelmintic purposes, the ionophoric activity of PF-1022A can lead to significant cellular consequences, primarily through the disruption of mitochondrial function.

Mitochondrial-Mediated Apoptosis

Prolonged exposure to high concentrations of PF-1022A leads to the depolarization of the mitochondrial membrane.[1] This event is a critical upstream trigger for the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, ultimately activating the caspase cascade and programmed cell death.[1] This pathway involves the regulatory proteins p53, p21, and Bax.[1]

References

Biological Activity Spectrum of PF-1022A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1022A is a naturally occurring cyclooctadepsipeptide with a significant and broad spectrum of biological activity, most notably as a potent anthelmintic agent. Isolated from the fungus Mycelia sterilia, PF-1022A has garnered considerable interest as a lead compound in the development of novel anti-parasitic drugs, including the semi-synthetic derivative, emodepside. This technical guide provides a comprehensive overview of the known biological activities of PF-1022A, with a primary focus on its anthelmintic properties. The document details its mechanism of action, spectrum of activity against various nematode species, and available data on its insecticidal and antifungal potential. Furthermore, it outlines the methodologies for key experiments used to evaluate its efficacy and elucidates the associated signaling pathways.

Anthelmintic Activity

The most well-documented biological activity of PF-1022A is its potent anthelmintic effect against a wide range of parasitic nematodes. It has demonstrated high efficacy in both in vitro and in vivo models, positioning it as a promising candidate for veterinary and potentially human medicine.

Spectrum of Anthelmintic Activity

PF-1022A has shown significant activity against numerous economically important nematode species affecting livestock, companion animals, and laboratory models.

| Target Nematode Species | Host Animal(s) | Key Findings |

| Haemonchus contortus | Sheep, Jirds | High efficacy administered orally; greater potency in reducing motility than some commercial anthelmintics.[1] |

| Trichostrongylus colubriformis | Sheep, Jirds | Orally effective in jird models.[1] |

| Ostertagia ostertagi | Cattle, Jirds | Demonstrated activity in the jird model.[1] |

| Ancylostoma caninum | Dogs | Effective against canine hookworm.[2] |

| Dictyocaulus viviparus | Cattle | High degree of efficacy against lungworm.[2] |

| Nippostrongylus brasiliensis | Rats | Dose-dependent reduction in worm burden.[3][4] |

| Strongyloides ratti | Rats | Effective against this intestinal nematode.[2] |

| Ascaridia galli | Chickens | Strong anthelmintic activity observed.[5] |

| Angiostrongylus cantonensis | Jirds | Dose- and time-dependent inhibition of adult worm motility in vitro.[6] |

Quantitative In Vivo Efficacy

While specific ED50 or ED95 values are not consistently reported in publicly available literature, in vivo studies have demonstrated significant worm burden reduction at various oral dosages.

| Host Animal | Parasite Species | Dosage | Efficacy |

| Rats | Nippostrongylus brasiliensis | Dose-dependent | Additive effects observed in combination with other anthelmintics.[3][4] |

| Jirds | Haemonchus contortus | Not specified | Activity comparable to commercial anthelmintics (except macrocyclic lactones).[1] |

| Jirds | Ostertagia ostertagi | Not specified | Orally active.[1] |

| Jirds | Trichostrongylus colubriformis | Not specified | Orally active.[1] |

| Various (Companion & Livestock) | Various intestinal nematodes and lungworms | 1 - 10 mg/kg (oral, subcutaneous, or intravenous) | High degree of efficacy.[2] |

Quantitative In Vitro Efficacy

Specific IC50 and EC50 values for PF-1022A are not widely available in the literature. However, in vitro assays have confirmed its potent activity.

| Assay Type | Parasite Species | Concentration | Observed Effect |

| Motility Assay | Angiostrongylus cantonensis (adults) | 10⁻⁷ - 10⁻¹¹ g/mL | Dose- and time-dependent inhibition of motility.[6] |

| Egg Hatch Assay | Not specified | 10 and 100 µg/mL | Significant inhibition of egg hatch. |

| Larval Motility Assay | Not specified | 1 - 100 µg/mL | Complete inhibition of larval movement. |

Mechanism of Action

The primary mechanism of anthelmintic action for PF-1022A involves its interaction with a specific presynaptic receptor in nematodes, leading to paralysis and cessation of feeding.

PF-1022A is a potent agonist of a latrophilin-like receptor, a G-protein coupled receptor (GPCR) located on presynaptic terminals of pharyngeal and somatic neuromuscular junctions in nematodes. Binding of PF-1022A to this receptor is thought to initiate a signaling cascade that ultimately results in the flaccid paralysis of the worm.

The signaling pathway, elucidated in part through studies of its derivative emodepside, is believed to involve the following steps:

-

Receptor Binding: PF-1022A binds to the extracellular domain of the latrophilin-like receptor.

-

G-Protein Activation: This binding event activates a coupled Gq alpha subunit (Gαq).

-

Phospholipase C Activation: The activated Gαq stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Vesicle Release Modulation: DAG, in turn, is thought to modulate the function of presynaptic proteins involved in synaptic vesicle fusion, leading to an uncontrolled release of an inhibitory neurotransmitter.

-

Paralysis: The excessive release of this inhibitory neurotransmitter hyperpolarizes the postsynaptic membrane of muscle cells, causing flaccid paralysis of the pharynx and somatic muscles. This prevents the nematode from feeding and maintaining its position in the host's gastrointestinal tract.

Insecticidal and Antifungal Activities

While the primary focus of research on PF-1022A has been its anthelmintic properties, some studies on related cyclodepsipeptides suggest potential for broader anti-parasitic and anti-microbial applications.

Insecticidal Activity

Limited data is available specifically for PF-1022A's insecticidal activity. However, other cyclodepsipeptides have demonstrated insecticidal properties. For example, iso-isariin B, a cyclodepsipeptide isolated from Beauveria felina, was active against the pest Sitophilus spp. with a reported LD50 value of 10 μg/mL.[7] Further research is required to determine the specific insecticidal spectrum and potency of PF-1022A.

Antifungal Activity

Similarly, the antifungal activity of PF-1022A is not well-characterized. However, other cyclodepsipeptides, such as aureobasidin A, have shown a broad spectrum of activity against various fungal pathogens, including Candida species and Cryptococcus neoformans, with MIC values ranging from 0.05 to 25 µg/mL.[8] The structural similarities suggest that PF-1022A may also possess antifungal properties, though this requires experimental validation.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize the biological activity of PF-1022A.

In Vitro Nematode Motility Assay

This assay is a primary method for assessing the direct effect of a compound on the viability and neuromuscular function of nematodes.

Objective: To determine the concentration-dependent effect of PF-1022A on the motility of nematode larvae or adults.

General Procedure:

-

Parasite Preparation: Obtain the desired life stage of the target nematode (e.g., L3 larvae of Haemonchus contortus or adult Angiostrongylus cantonensis). Wash the parasites extensively in a suitable buffer (e.g., phosphate-buffered saline - PBS).

-

Compound Preparation: Prepare a stock solution of PF-1022A in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Create a serial dilution of the compound in the assay medium to achieve the desired final concentrations.

-

Assay Setup: Dispense a known number of parasites into the wells of a microtiter plate containing the assay medium. Add the different concentrations of PF-1022A to the respective wells. Include solvent controls (medium with DMSO) and negative controls (medium only).

-

Incubation: Incubate the plates at a temperature suitable for the specific parasite (e.g., 37°C for mammalian parasites).

-

Motility Assessment: At predetermined time points (e.g., 24, 48, 72 hours), assess the motility of the parasites. This can be done visually under a microscope, scoring motility on a predefined scale, or using an automated motility tracking system that measures larval movement via infrared light interruption.

-

Data Analysis: Calculate the percentage of motile parasites or the reduction in motility compared to the control groups for each concentration. Determine the EC50 (half-maximal effective concentration) value.

References

- 1. Anthelmintic profile of the cyclodepsipeptide PF1022A in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo activities of the new anthelmintic depsipeptide PF 1022A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo efficacy of PF1022A and nicotinic acetylcholine receptor agonists alone and in combination against Nippostrongylus brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo efficacy of PF1022A and nicotinic acetylcholine receptor agonists alone and in combination against Nippostrongylus brasiliensis | Parasitology | Cambridge Core [cambridge.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Influence of PF1022A on the motility of Angiostrongylus cantonensis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of PF-1022A with a Latrophilin-Like Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding interaction between the anthelmintic cyclooctadepsipeptide, PF-1022A, and its target, a latrophilin-like G-protein coupled receptor (GPCR) in parasitic nematodes. PF-1022A is a potent anthelmintic agent that exerts its effect by inducing paralysis of the pharyngeal pumping muscles in nematodes, ultimately leading to their starvation and expulsion. This document details the current understanding of the molecular mechanism of action, focusing on the receptor binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate this interaction. The information presented herein is intended to support further research and development of novel anthelmintic drugs targeting this critical pathway.

Introduction

Parasitic nematode infections in livestock and humans pose a significant global health and economic burden. The emergence of resistance to existing anthelmintic drugs necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. PF-1022A, a secondary metabolite of the fungus Mycelia sterilia, represents a promising class of anthelmintics known as cyclooctadepsipeptides. Its primary mode of action involves the targeting of a latrophilin-like receptor in nematodes.[1]

Latrophilins are adhesion GPCRs that play roles in a variety of physiological processes. In nematodes, a latrophilin-like receptor, such as the HC110-R in Haemonchus contortus, has been identified as the specific target for PF-1022A.[2] This interaction disrupts neuromuscular function, leading to the characteristic paralysis of the pharynx. This guide will delve into the specifics of this receptor binding event and its consequences.

PF-1022A Binding to the Latrophilin-Like Receptor

PF-1022A binds to the extracellular N-terminal domain of the latrophilin-like receptor in nematodes. This binding has been characterized as antagonistic, particularly in the context of signaling induced by the black widow spider venom toxin, α-latrotoxin, which is a known agonist of latrophilins.

Quantitative Binding Data

While specific high-resolution quantitative binding data for PF-1022A with nematode latrophilin-like receptors are not extensively available in peer-reviewed literature, the following table presents representative, hypothetical data based on typical binding affinities for such interactions to facilitate comparative analysis. These values are intended to serve as a plausible example for research and assay development purposes.

| Ligand | Receptor | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |

| PF-1022A | H. contortus Latrophilin-Like Receptor (HC110-R) | Radioligand Competition | Not Reported | 15 | 30 | Hypothetical |

| Emodepside | H. contortus Latrophilin-Like Receptor (HC110-R) | Radioligand Competition | Not Reported | 10 | 22 | Hypothetical |

| α-Latrotoxin | Bovine Latrophilin 1 | Saturation Binding | ~0.5 | Not Applicable | Not Applicable | [3] |

Note: The Ki and IC50 values for PF-1022A and Emodepside are illustrative and not derived from published experimental data. They are included to provide a framework for understanding the potential potency of these compounds.

Signaling Pathways

Latrophilin receptors are known to couple to heterotrimeric G-proteins, primarily Gq and Gs, to initiate downstream signaling cascades. The binding of an agonist, such as α-latrotoxin, typically leads to the activation of these pathways. However, PF-1022A acts as an antagonist, inhibiting these signaling events.

Proposed Antagonistic Mechanism of PF-1022A

The binding of PF-1022A to the N-terminus of the latrophilin-like receptor is thought to prevent the conformational changes necessary for G-protein coupling and activation. This effectively blocks the downstream signaling cascade that would normally be initiated by an endogenous or exogenous agonist.

Experimental Protocols

The following section outlines a generalized protocol for a radioligand competition binding assay to characterize the binding of PF-1022A to the nematode latrophilin-like receptor. This protocol is based on standard methodologies and should be optimized for specific laboratory conditions.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of PF-1022A for the latrophilin-like receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membrane preparations from H. contortus or a heterologous expression system (e.g., HEK293 cells) expressing the latrophilin-like receptor.

-

Radioligand: A suitable radiolabeled ligand that binds to the receptor, such as [125I]-α-latrotoxin.

-

Test Compound: PF-1022A of high purity.

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., emodepside or unlabeled α-latrotoxin).

-

Assay Buffer: e.g., Tris-HCl buffer with appropriate salts and protease inhibitors.

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the source tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding: Receptor membranes + radioligand + excess unlabeled ligand.

-

Competition: Receptor membranes + radioligand + varying concentrations of PF-1022A.

-

-

Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of PF-1022A.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The interaction between PF-1022A and its latrophilin-like receptor target in parasitic nematodes is a critical mechanism for its anthelmintic activity. Understanding the specifics of this binding and the subsequent antagonistic effect on downstream signaling pathways is paramount for the rational design of new and improved anthelmintic therapies. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor. Further studies are warranted to obtain precise quantitative binding data and to fully elucidate the signaling cascade in different nematode species. Such efforts will undoubtedly contribute to the development of next-generation anthelmintics to combat the growing threat of drug resistance.

References

- 1. Effects of the anthelmintic drug PF1022A on mammalian tissue and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Latrophilin-like receptor from the parasitic nematode Haemonchus contortus as target for the anthelmintic depsipeptide PF1022A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The latrophilins, “split-personality” receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-1022A in Targeting Nematode Pharyngeal Pumping: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1022A, a natural cyclooctadepsipeptide, demonstrates potent anthelmintic activity by targeting the neuromuscular system of nematodes, leading to paralysis and cessation of feeding. This technical guide provides an in-depth analysis of the molecular mechanisms by which PF-1022A inhibits pharyngeal pumping, a critical physiological function for nematode survival. We will explore the primary molecular targets, the downstream signaling cascades, and present detailed experimental protocols for studying these effects. Quantitative data from relevant studies are summarized, and key pathways and workflows are visualized to facilitate a comprehensive understanding of PF-1022A's mode of action.

Introduction

Nematode infections in humans and livestock pose a significant global health and economic burden. The emergence of resistance to conventional anthelmintics necessitates the discovery and development of novel drugs with unique mechanisms of action. PF-1022A, a secondary metabolite of the fungus Mycelia sterilia, and its semi-synthetic derivative, emodepside, represent a promising class of anthelmintics.[1] Their primary mode of action involves the disruption of neuromuscular function, with a profound impact on the nematode's ability to feed.[2] This guide focuses specifically on the role of PF-1022A in the paralysis of the nematode pharynx, a highly specialized muscular pump essential for nutrient ingestion.

Molecular Targets of PF-1022A

The anthelmintic effect of PF-1022A on the nematode pharynx is primarily initiated through its interaction with a latrophilin-like receptor (LAT-1) , a G-protein coupled receptor (GPCR).[2][3] This interaction triggers a signaling cascade that ultimately leads to the inhibition of pharyngeal muscle contraction.

While LAT-1 is a key target, research on the derivative emodepside has highlighted the crucial role of the SLO-1 potassium channel , a large-conductance calcium-activated potassium channel.[4] Genetic studies in Caenorhabditis elegans have shown that loss-of-function mutations in the slo-1 gene confer significant resistance to the paralytic effects of emodepside, suggesting that SLO-1 is a major downstream effector in the signaling pathway initiated by this class of drugs.[1][5] It is therefore highly probable that PF-1022A's action is also mediated through the activation of SLO-1 channels, leading to hyperpolarization of neurons and muscles, and subsequent paralysis.

Signaling Pathway of PF-1022A in Pharyngeal Inhibition

The binding of PF-1022A to the LAT-1 receptor initiates a downstream signaling cascade mediated by a Gq alpha subunit (Gαq).[6] This activation of Gαq leads to the stimulation of Phospholipase C beta (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] While the role of IP3 in this specific context is less defined, DAG is known to activate downstream effectors that ultimately lead to the release of an inhibitory neurotransmitter at the neuromuscular junction of the pharynx. This results in a flaccid paralysis of the pharyngeal muscles, causing a cessation of pumping.[3] The activation of SLO-1 channels, likely triggered by this signaling cascade, contributes to the hyperpolarization of the presynaptic terminal, further inhibiting neurotransmitter release and potentiating the paralytic effect.

Quantitative Data on the Effects of PF-1022A

While much of the quantitative research has focused on the more recent derivative, emodepside, studies on PF-1022A have demonstrated its potent inhibitory effects on nematode motor function. The following tables summarize available quantitative data for PF-1022A.

Table 1: In Vitro Effects of PF-1022A on Nematode Motility and Egg Hatch

| Parameter | Nematode Species | PF-1022A Concentration | Observed Effect | Reference |

| Motility Inhibition | Angiostrongylus cantonensis | 10⁻¹¹ g/mL - 10⁻⁷ g/mL (approx. 10.5 pM - 105 nM) | Dose and time-dependent inhibition of adult worm motility. | |

| Larval Movement | Various species | 1 - 100 µg/mL (approx. 1.05 µM - 105 µM) | Complete inhibition of larval movement.[2] | [2] |

| Egg Hatch | Various species | 10 µg/mL and 100 µg/mL (approx. 10.5 µM and 105 µM) | Significant inhibition of egg hatch.[2] | [2] |

Table 2: In Vivo Efficacy of PF-1022A

| Host Animal | Nematode Species | PF-1022A Dose | Route of Administration | Efficacy | Reference |

| Rats | Angiostrongylus cantonensis (adults) | 10 mg/kg/day for 5-10 days | Oral | Complete killing of female worms. | |

| Rats | Angiostrongylus cantonensis (larvae in CNS) | 5 or 10 mg/kg/day for 5 days | Oral | Lesser killing effects on male and female worms. |

Experimental Protocols

Pharyngeal Pumping Assay in C. elegans

This protocol is adapted from standard methods for quantifying the rate of pharyngeal pumping in C. elegans and can be used to assess the inhibitory effects of PF-1022A.

Materials:

-

Nematode Growth Medium (NGM) plates

-

E. coli OP50 culture

-

M9 buffer

-

PF-1022A stock solution (in a suitable solvent, e.g., DMSO)

-

Stereomicroscope with a camera and recording software

-

Synchronized population of young adult C. elegans

Procedure:

-

Worm Preparation: Synchronize C. elegans to obtain a population of young adults.

-

Treatment Plates: Prepare NGM plates seeded with E. coli OP50. Add PF-1022A to the surface of the plates to achieve the desired final concentrations. Include a vehicle control (solvent only). Allow the plates to dry.

-

Worm Transfer: Transfer a set number of synchronized young adult worms (e.g., 20-30) to the center of each treatment and control plate.

-

Incubation: Incubate the plates at a standard temperature (e.g., 20°C) for a defined period (e.g., 1-4 hours).

-

Data Collection:

-

Place a plate on the stage of the stereomicroscope.

-

Focus on the terminal bulb of the pharynx of an individual worm.

-

Record a video of the pharyngeal pumping for a set duration (e.g., 30 seconds).

-

Count the number of pharyngeal pumps (contractions of the terminal bulb) during the recording period. This can be done live or from the video playback.

-

Repeat this for a statistically significant number of worms for each condition (e.g., 10-15 worms).

-

-

Data Analysis:

-

Calculate the pumping rate in pumps per minute (pumps/min) for each worm.

-

Determine the average pumping rate and standard deviation for each treatment group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the pumping rates of PF-1022A-treated worms to the control group.

-

Electropharyngeogram (EPG) Recording

EPG recordings provide a direct measure of the electrical activity of the pharyngeal muscles and can reveal detailed effects of PF-1022A on neuromuscular function.

Materials:

-

EPG recording setup (including amplifier, headstage, micromanipulator, and data acquisition system)

-

Borosilicate glass capillaries for making recording electrodes

-

Dissecting microscope

-

Recording chamber

-

Bath solution (e.g., M9 buffer)

-

PF-1022A stock solution

-

Synchronized young adult C. elegans

Procedure:

-

Electrode Preparation: Pull a microelectrode from a borosilicate glass capillary and fill it with the bath solution.

-

Worm Immobilization: Transfer a young adult worm to a drop of bath solution in the recording chamber. Immobilize the worm by gently sucking its head into the recording electrode.

-

Recording:

-

Place the recording electrode in close proximity to the terminal bulb of the pharynx.

-

Record the baseline electrical activity (EPG waveform) for a few minutes.

-

Perfuse the recording chamber with the bath solution containing the desired concentration of PF-1022A.

-

Continuously record the EPG to observe changes in the frequency and waveform of pharyngeal action potentials.

-

-

Data Analysis:

-

Analyze the EPG recordings to quantify parameters such as pumping frequency, duration of each pump, and the amplitude and shape of the action potentials.

-

Compare these parameters before and after the application of PF-1022A.

-

Conclusion

PF-1022A represents a potent anthelmintic agent that effectively targets nematode pharyngeal pumping, a vital physiological process. Its mechanism of action, initiated by binding to the latrophilin-like receptor LAT-1 and subsequent modulation of the SLO-1 potassium channel via a Gqα-mediated signaling pathway, leads to a flaccid paralysis of the pharyngeal muscles. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of PF-1022A and related compounds. A thorough understanding of its molecular targets and mechanism of action is crucial for the development of new strategies to combat nematode infections and overcome the challenge of anthelmintic resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of the anthelmintic drug PF1022A on mammalian tissue and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Influence of PF1022A on the motility of Angiostrongylus cantonensis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of PF1022A on adult Angiostrongylus cantonensis in the pulmonary arteries and larvae migrating into the central nervous system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-1022A and its Interaction with GABA Receptors: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the available scientific literature concerning the interaction of the anthelmintic compound PF-1022A with gamma-aminobutyric acid (GABA) receptors. While PF-1022A, a cyclooctadepsipeptide, is primarily recognized for its potent effects against a range of nematodes, its molecular mechanism is understood to involve, at least in part, the modulation of host neurotransmitter systems, including GABAergic signaling. This document synthesizes the existing data on this interaction, presents detailed experimental methodologies for its study, and visualizes the relevant biological and experimental frameworks.

Introduction to PF-1022A and GABA Receptors

PF-1022A is a fungal metabolite with demonstrated broad-spectrum anthelmintic properties[1][2][3]. Its mechanism of action in nematodes is primarily attributed to its interaction with a latrophilin-like transmembrane receptor, which is crucial for pharyngeal pumping[1][4]. However, a body of evidence also points towards a contributory role of GABA receptors in its anthelmintic effects[1][4].

GABA receptors are the primary mediators of inhibitory neurotransmission in the central nervous systems of both vertebrates and invertebrates. They are broadly classified into two main types: GABA-A receptors, which are ligand-gated chloride ion channels, and GABA-B receptors, which are G-protein coupled receptors. The modulation of these receptors can lead to profound physiological effects, including muscle relaxation and paralysis, which are desirable outcomes in the context of anthelmintic therapy.

Quantitative Data on PF-1022A Interaction with GABA Receptors

| Target Receptor System | Ligand Displaced | Organism | Key Finding | Citation |

| GABA-A Receptor | [³H]GABA | Ascaris suum | PF-1022A displaced the ligand in a concentration-dependent manner, suggesting direct binding. | |

| GABA-A Receptor | [³H]Bicuculline | Ascaris suum | PF-1022A displaced this GABA-A antagonist, further supporting interaction with the GABA-A receptor complex. | |

| GABA-B Receptor | [³H]Baclofen | Ascaris suum | PF-1022A decreased the binding of this GABA-B agonist, but only at higher concentrations. |

Experimental Protocols

The following is a representative, detailed methodology for a radioligand binding assay to assess the interaction of a test compound like PF-1022A with GABA-A receptors. This protocol is based on standard practices in the field and is analogous to the methods cited in the literature for PF-1022A.

Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity of a test compound (e.g., PF-1022A) for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Biological Sample: Isolated membrane preparations from a relevant tissue source (e.g., nematode muscle tissue, mammalian cortex).

-

Radioligand: [³H]GABA or [³H]Bicuculline.

-

Test Compound: PF-1022A, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of microcentrifuge tubes, combine the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (PF-1022A).

-

For total binding, omit the test compound.

-

For non-specific binding, add a saturating concentration of the non-specific binding control.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

If the Kd of the radioligand is known, the Ki (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation.

-

Visualizations

The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the study of PF-1022A and GABA receptors.

Caption: Putative interaction of PF-1022A with the GABA-A receptor signaling pathway.

Caption: Workflow for a GABA receptor radioligand binding assay.

Conclusion

The available evidence indicates that PF-1022A interacts with GABA receptors in nematodes, likely contributing to its anthelmintic efficacy. This interaction appears to be more pronounced with GABA-A-like receptors. However, a significant gap exists in the literature regarding the specific quantitative aspects of this interaction, such as binding affinities for different GABA receptor subtypes. Further research, employing detailed experimental protocols such as the one outlined in this guide, is necessary to fully elucidate the role of GABAergic modulation in the pharmacological profile of PF-1022A and to explore its potential for further drug development.

References

- 1. Prospects for rational approaches to anthelmintic discovery | Parasitology | Cambridge Core [cambridge.org]

- 2. EMODEPSIDE AND SL0-1 POTASSIUM CHANNELS: A REVIEW: Review Hydra Special Experimental Parasitology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of subtypes of gamma-aminobutyric acid receptors in an Ascaris muscle preparation by binding assay and binding of PF1022A, a new anthelmintic, on the receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Assembly Line: A Technical Guide to the Fungal Biosynthesis of PF1022A

For Researchers, Scientists, and Drug Development Professionals